Z-Lys(Ac)-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

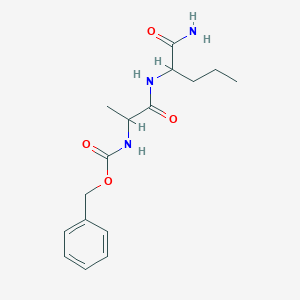

Z-Lys(Ac)-NH2: , also known as Nα-(Carbobenzyloxy)-L-lysine acetylamide, is a derivative of lysine, an essential amino acid. This compound is often used in biochemical research, particularly in the study of histone deacetylases (HDACs) and their role in gene expression and regulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Lys(Ac)-NH2 typically involves the protection of the amino group of lysine with a carbobenzyloxy (Z) group, followed by acetylation of the ε-amino group. The general steps are as follows:

Protection of the α-amino group: Lysine is reacted with benzyl chloroformate to form Nα-(Carbobenzyloxy)-L-lysine.

Acetylation of the ε-amino group: The protected lysine is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Formation of the amide: The final step involves converting the carboxyl group to an amide using ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Hydrolysis: Z-Lys(Ac)-NH2 can undergo hydrolysis under acidic or basic conditions, leading to the removal of the acetyl and carbobenzyloxy groups.

Deacetylation: The acetyl group can be removed by histone deacetylases, reverting the compound to its non-acetylated form.

Substitution Reactions: The ε-amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Deacetylation: Histone deacetylases in a buffered solution.

Substitution: Various electrophiles in the presence of a base.

Major Products:

Hydrolysis: L-lysine and benzyl alcohol.

Deacetylation: Nα-(Carbobenzyloxy)-L-lysine.

Substitution: Various lysine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Biochemical Research

Z-Lys(Ac)-NH2 serves as a substrate in studies involving histone deacetylases. These enzymes are critical for modifying chromatin structure and regulating gene expression. The compound's acetyl group can be removed by HDACs, which helps researchers understand the enzyme's mechanisms and their role in cellular processes such as transcription and apoptosis .

Cancer Therapy Development

Due to its involvement with HDACs, this compound is pivotal in developing HDAC inhibitors. These inhibitors have therapeutic potential for treating various cancers by restoring normal gene expression patterns disrupted by aberrant deacetylase activity .

Peptide Synthesis

In pharmaceutical applications, this compound is utilized in synthesizing peptide-based drugs. Its unique structure allows for modifications that enhance drug efficacy and specificity, making it valuable in drug discovery.

Case Study 1: Inhibition of Histone Deacetylases

A study demonstrated that this compound could be effectively used to assess the inhibitory activity against HDAC1 and HDAC6 through fluorogenic assays. The results indicated that modifications to the compound could enhance selectivity for specific HDAC targets, which is crucial for designing selective inhibitors for cancer therapy .

Case Study 2: Peptide-Based Drug Development

Research highlighted the use of this compound in synthesizing novel peptide drugs aimed at modulating immune responses. These studies focused on its ability to influence cellular pathways through acetylation, providing insights into its potential therapeutic applications in immunology .

Mecanismo De Acción

Z-Lys(Ac)-NH2 exerts its effects primarily through its interaction with histone deacetylases. The acetyl group on the ε-amino group of lysine is removed by HDACs, leading to changes in chromatin structure and gene expression. This deacetylation process is crucial for regulating various cellular processes, including transcription, cell cycle progression, and apoptosis.

Comparación Con Compuestos Similares

- Nα-(Carbobenzyloxy)-L-lysine (Z-Lys-OH)

- Nα-(Carbobenzyloxy)-L-lysine methyl ester (Z-Lys-OMe)

- Nα-(Carbobenzyloxy)-L-lysine benzyl ester (Z-Lys-OBzl)

Uniqueness: Z-Lys(Ac)-NH2 is unique due to its acetylated ε-amino group, which makes it a valuable tool for studying the role of lysine acetylation in biological processes. Unlike its non-acetylated counterparts, this compound can be used to investigate the specific effects of acetylation on protein function and gene regulation.

Propiedades

IUPAC Name |

benzyl N-[1-[(1-amino-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-3-7-13(14(17)20)19-15(21)11(2)18-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLGPPBCDDOBNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304059 |

Source

|

| Record name | Z-Nepsilon-acetyl-L-Lysine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218938-54-6 |

Source

|

| Record name | Z-Nepsilon-acetyl-L-Lysine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.